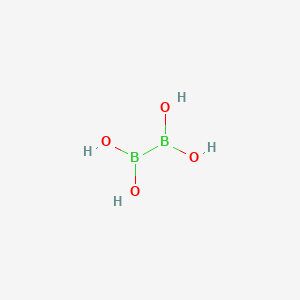
Tetrahydroxydiboron
描述
Synthesis Analysis
Tetrahydroxydiboron is synthesized through processes that involve the homolytic cleavage of the boron-boron bond, facilitated by specific conditions or catalysts. Sun et al. (2020) demonstrated a novel radical addition of internal alkynes promoted by tetrahydroxydiboron, where N,N-dimethylformamide assists in the homolytic cleavage of the compound, leading to fluoroalkyl-substituted alkenes with pendant aldehyde or ketone moieties (Sun et al., 2020).
Molecular Structure Analysis
The molecular structure of tetrahydroxydiboron contributes to its reactivity and ability to act as a catalyst. Studies on its structure have revealed that it can engage in complex formation with metals, which is crucial for its catalytic activity. For instance, Molander et al. (2013) explored the nickel-catalyzed borylation of halides using tetrahydroxydiboron, highlighting the compound's structural flexibility and functionality (Molander, Cavalcanti, & García-García, 2013).
Chemical Reactions and Properties
Tetrahydroxydiboron is involved in a range of chemical reactions, including catalytic cycles, radical additions, and hydrolysis processes. Zhou et al. (2021) showcased its role in hydrogen evolution through the hydrolysis of tetrahydroxydiboron, evidencing its potential in sustainable energy applications (Zhou, Huang, Shen, & Liu, 2021). Additionally, its capability to catalyze the formation of cyclic carbonates from carbon dioxide and epoxides was demonstrated by Luo et al. (2023), further illustrating its chemical versatility (Luo, Chen, Zhang, Liu, & Liu, 2023).
Physical Properties Analysis
While specific studies on the physical properties of tetrahydroxydiboron, such as its melting point, boiling point, and solubility, are not detailed in the provided literature, its reactivity and solubility in various solvents are often implied through its application in synthesis and catalysis processes.
Chemical Properties Analysis
The chemical properties of tetrahydroxydiboron, including its reactivity towards different functional groups, its role as a reducing agent, and its catalytic activity in various organic transformations, are well-documented. Its efficiency as a catalyst in the synthesis of aryl amides from aromatic carboxylic acids and amines (Sawant et al., 2018) and its involvement in the selective in situ reduction of Pyridine-N-oxides (Londregan, Piotrowski, & Xiao, 2013) are notable examples of its diverse chemical properties (Sawant, Bagal, Ogawa, Selvam, & Saito, 2018); (Londregan, Piotrowski, & Xiao, 2013).
科学研究应用
Borylation
- Scientific Field: Organic Chemistry
- Application Summary: Tetrahydroxydiboron (THDB) is an efficient borylating agent that can be used to borylate a wide variety of aryl and heteroaryl substrates with low Pd- and Ni-catalyst loads . It is also used in catalyzed borylation reactions .
- Methods of Application: The borylation process typically involves the use of THDB as a reagent in the presence of a palladium or nickel catalyst .
- Results or Outcomes: The use of THDB in borylation reactions has been found to be very effective, leading to the successful borylation of a wide range of substrates .
Hydrogenation
- Scientific Field: Organic Chemistry
- Application Summary: THDB has been reported as an active source for a number of transfer hydrogenation reactions to various substrates .
- Methods of Application: The transfer hydrogenation process typically involves the use of THDB as a reagent in the presence of a palladium catalyst .
- Results or Outcomes: The use of THDB in transfer hydrogenation reactions has been found to be very effective, leading to the successful hydrogenation of a wide range of substrates .
Hydrogen Generation
- Scientific Field: Energy Research
- Application Summary: Aqueous solutions of THDB have recently appeared as a hydrogen source, from which both hydrogen atoms are provided by water, in the presence of highly sophisticated nanocatalysts .
- Methods of Application: The hydrogen generation process typically involves the hydrolysis of THDB in the presence of a palladium catalyst .
- Results or Outcomes: The use of THDB in hydrogen generation has been found to be very effective, leading to the successful generation of hydrogen .
Catalysis
- Scientific Field: Organic Chemistry
- Application Summary: THDB has been used as a catalyst in various chemical reactions .
- Methods of Application: The catalysis process typically involves the use of THDB as a catalyst in the presence of other reagents .
- Results or Outcomes: The use of THDB in catalysis has been found to be very effective, leading to the successful completion of various chemical reactions .
Radical Reactions
- Scientific Field: Organic Chemistry
- Application Summary: THDB has been used as a source of radicals in various radical reactions .
- Methods of Application: The radical reactions process typically involves the use of THDB as a source of radicals in the presence of other reagents .
- Results or Outcomes: The use of THDB in radical reactions has been found to be very effective, leading to the successful completion of various radical reactions .
H2 Generation
- Scientific Field: Energy Research
- Application Summary: Aqueous solutions of THDB have recently appeared as a H2 source, from which both hydrogen atoms are provided by water, in the presence of highly sophisticated nanocatalysts .
- Methods of Application: The H2 generation process typically involves the hydrolysis of THDB in the presence of a palladium catalyst .
- Results or Outcomes: The use of THDB in H2 generation has been found to be very effective, leading to the successful generation of H2 .
Vinyl Cyclopropane Boronation
- Scientific Field: Organic Chemistry
- Application Summary: THDB has been used as a reagent in the palladium-catalyzed boronation of vinyl cyclopropane .
- Methods of Application: The boronation process typically involves the use of THDB as a reagent in the presence of a palladium catalyst .
- Results or Outcomes: The use of THDB in the boronation of vinyl cyclopropane has been found to be very effective .
Vinyl Aziridine Boronation
- Scientific Field: Organic Chemistry
- Application Summary: THDB has been used as a reagent in the palladium-catalyzed boronation of vinyl aziridine .
- Methods of Application: The boronation process typically involves the use of THDB as a reagent in the presence of a palladium catalyst .
- Results or Outcomes: The use of THDB in the boronation of vinyl aziridine has been found to be very effective .
Allyl Acetate Boronation
- Scientific Field: Organic Chemistry
- Application Summary: THDB has been used as a reagent in the palladium-catalyzed boronation of allyl acetate .
- Methods of Application: The boronation process typically involves the use of THDB as a reagent in the presence of a palladium catalyst .
- Results or Outcomes: The use of THDB in the boronation of allyl acetate has been found to be very effective .
安全和危害
未来方向
Tetrahydroxydiboron has been recognized as a versatile reagent for various reactions, including borylation, hydrogenation, catalysis, radical reactions, and H2 generation . The production of H2 from non-fossil sources is a key research challenge, and aqueous solutions of tetrahydroxydiboron have recently appeared as a H2 source . This suggests that Tetrahydroxydiboron could play a significant role in future energy-related research.
属性
IUPAC Name |
hypoboric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B2H4O4/c3-1(4)2(5)6/h3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOWZLGOFVSKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450702 | |
| Record name | Tetrahydroxydiboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hypodiboric acid | |
CAS RN |
13675-18-8 | |
| Record name | Diboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13675-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diboron tetrahydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydroxydiboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydroxydiborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBORON TETRAHYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0Q7FO865W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



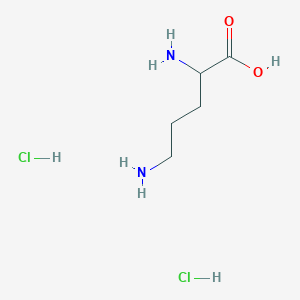
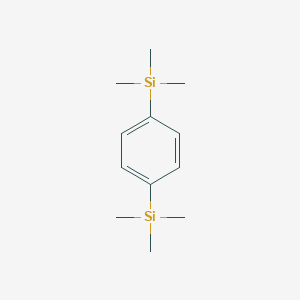
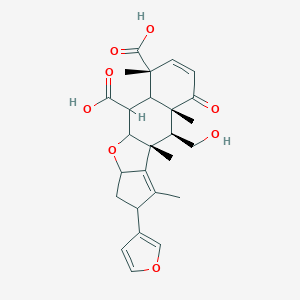
![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)
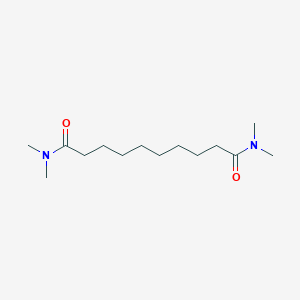
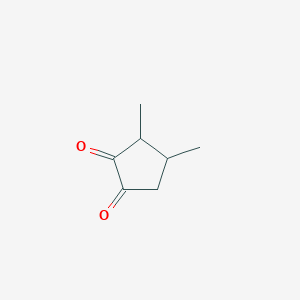
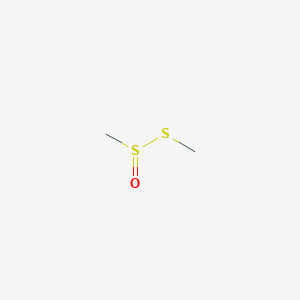
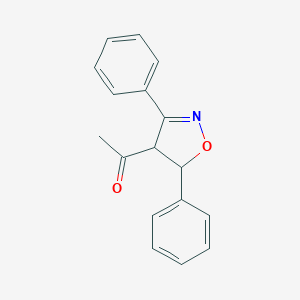
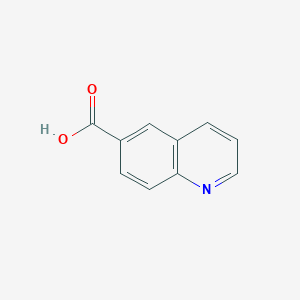
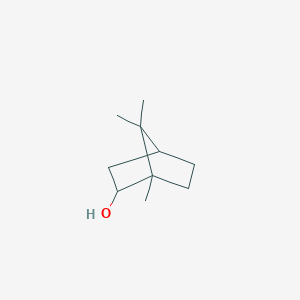
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)
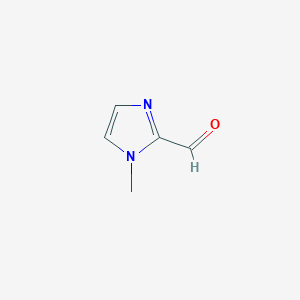
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)